molecular formula C8H12O2 B067137 Cyclohexane-1,4-dicarbaldehyde CAS No. 186971-92-6

Cyclohexane-1,4-dicarbaldehyde

Cat. No. B067137
CAS RN: 186971-92-6
M. Wt: 140.18 g/mol
InChI Key: QWKLKVRIQGSSKF-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbaldehyde is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . The structure of this compound contains a cyclohexane ring, where carbons 1 and 4 are attached to the aldehyde groups .


Synthesis Analysis

One method of synthesizing cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-Bis (allyloxymethyl)cyclohexane at 540–545° . This process primarily yields cyclohexane-1,4-dicarbaldehyde, which, after a Tollens reaction, gives cyclohexane-1,1,4,4-tetramethanol .


Molecular Structure Analysis

The molecular structure of cyclohexane-1,4-dicarbaldehyde consists of a cyclohexane ring with aldehyde groups attached to carbons 1 and 4 . The InChI code for this compound is 1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 .


Physical And Chemical Properties Analysis

Cyclohexane-1,4-dicarbaldehyde has a molecular weight of 140.18 . It is a liquid at room temperature . The compound should be stored in an inert atmosphere, under -20C .

Safety and Hazards

Cyclohexane-1,4-dicarbaldehyde is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and eye irritation. It may cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and using personal protective equipment as required .

properties

IUPAC Name

cyclohexane-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLKVRIQGSSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342945
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,4-dicarbaldehyde

CAS RN

33424-83-8
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure according to Example 17 was repeated, but using the same amount of the polymer obtained from Example 10 instead of the polymer obtained from Example 1; 1,4-cyclohexane dicarboxaldehyde (1.4 g) as a cross-linker instead of glutaric dialdehyde, and methyl 3-methylpropionate (25 ml) as a solvent, to obtain a negative pattern with a resolution of 0.15 μm (FIG. 3).
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